N-benzyloxycarbonyl-N-methyl-L-leucine is a derivative of the essential amino acid L-leucine. It is a protected amino acid, meaning that its amino group is blocked by a benzyloxycarbonyl (Cbz) protecting group. This protection prevents unwanted reactions during peptide synthesis. [] The additional N-methyl group introduces steric hindrance, which can influence the conformation and reactivity of the molecule.
N-benzyloxycarbonyl-N-methyl-L-leucine serves as a valuable building block in peptide synthesis, particularly for creating modified peptides with specific structural and functional properties. [] It allows researchers to introduce N-methylated amino acids into peptide sequences, mimicking naturally occurring N-methylated peptides or exploring the impact of N-methylation on peptide conformation and activity.
N-Cbz-N-methyl-L-leucine is a derivative of the amino acid leucine, where the amino group is protected by a carbobenzyloxy (Cbz) group and the nitrogen atom is methylated. This compound is significant in the field of organic chemistry and pharmaceuticals due to its applications in peptide synthesis and as an intermediate in the production of bioactive compounds.
N-Cbz-N-methyl-L-leucine can be synthesized from L-leucine, which is a branched-chain amino acid found in many proteins. The synthesis involves protecting the amino group with a Cbz group and subsequently introducing a methyl group at the nitrogen atom.
This compound falls under the category of N-protected amino acids. The Cbz group serves as a protecting group that prevents unwanted reactions during subsequent synthetic steps, while the methylation modifies its reactivity and properties.
The synthesis of N-Cbz-N-methyl-L-leucine can be achieved through several methods, primarily focusing on the introduction of the Cbz protecting group followed by methylation. One common approach involves:
The process typically requires careful control of reaction conditions, including temperature, pH, and stoichiometry of reagents, to maximize yield and minimize side reactions. For example, using excess methyl iodide can help ensure complete methylation.
N-Cbz-N-methyl-L-leucine has a specific molecular structure characterized by:
N-Cbz-N-methyl-L-leucine participates in various chemical reactions typical for amino acids and their derivatives:
The efficiency of these reactions often depends on factors such as solvent choice and coupling agents used (e.g., N,N'-dicyclohexylcarbodiimide for peptide bond formation).
The mechanism for synthesizing N-Cbz-N-methyl-L-leucine involves:
Kinetic studies may show that the reaction rates are influenced by factors such as temperature and concentration of reagents, which can be optimized for higher yields.
N-Cbz-N-methyl-L-leucine has several important applications:
The carbobenzyloxy (Cbz or Z) group, introduced via reaction with benzyl chloroformate (Cbz-Cl), remains one of organic chemistry's most enduring amine protecting strategies since its development by Bergmann and Zervas in the 1930s. This method revolutionized peptide synthesis by providing the first practical means of controlled N-protection and deprotection, forming the foundation of modern peptide chemistry [7]. The Cbz group functions by masking the nucleophilic and basic character of the amino group, preventing undesired side reactions during peptide bond formation. Critically, it exhibits orthogonal stability to a wide range of reagents and conditions common in synthetic workflows, though it shows sensitivity to strong acids, strong bases, and catalytic hydrogenation [3].
Table 1: Stability Profile of Cbz Protecting Group Against Common Reagents/Conditions
Reagent/Condition | Cbz Stability | Primary Cleavage Method |
---|---|---|
Acids (pH <1, 100°C) | Low | Hydrolysis |
Bases (pH >12, 100°C) | Low | Hydrolysis |
Nucleophiles (NH₃, RNH₂) | High | Stable |
Reducing Agents (NaBH₄) | Moderate | Stable (vs LiAlH₄: Cleaved) |
Pd/C + H₂ | None | Hydrogenolysis (Primary Method) |
HBr/AcOH | None | Acidolysis |
2-Mercaptoethanol/K₃PO₄ | None | Nucleophilic Deprotection |
The incorporation of N-methylated amino acids, such as N-methyl-L-leucine (CAS 3060-46-6), represents a powerful strategy to overcome the inherent pharmacokinetic limitations of therapeutic peptides. N-methylation modifies the peptide backbone by replacing the amide N-H bond with an N-CH₃ group, fundamentally altering hydrogen-bonding capacity, conformational flexibility, and susceptibility to enzymatic degradation [6] [8].
Table 2: Impact of N-Methylation on Key Peptide Drug Properties
Property | Effect of N-Methylation | Underlying Mechanism |
---|---|---|
Membrane Permeability | Significantly Increased | Reduced H-bond donor count; Increased lipophilicity |
Metabolic Stability | Enhanced (vs proteases) | Steric blocking of protease active site; Removal of N-H |
Conformational Flexibility | Restricted | Introduction of steric bulk near backbone |
Oral Bioavailability | Potentially Markedly Improved (e.g., Cyclosporine A) | Combined effect of permeability & stability increase |
Solubility/Aggregation | Variable (Often Improved) | Disruption of H-bond networks for aggregation |
Receptor Selectivity | Can be Increased or Modulated | Stabilization of specific bioactive conformations |
N-Cbz-N-methyl-L-leucine specifically leverages these benefits. The N-methyl group enhances the stability and permeability of peptides incorporating the leucine residue, while the Cbz group ensures clean and orthogonal protection during solid-phase or solution-phase synthesis, preventing diketopiperazine formation and other side reactions common with N-alkylated amino acids during chain assembly [1] [6].
The development of Cbz-protected amino acids, including leucine derivatives, is inextricably linked to the history of peptide synthesis. The pioneering work of Bergmann and Zervas in 1932 introduced benzyl chloroformate (Cbz-Cl) for amine protection, establishing the Cbz group (Z-group, honoring Zervas) as the cornerstone of the first reliable peptide synthesis strategy (Bergmann-Zervas carbobenzoxy method) [7]. This method dominated the field for over two decades before the advent of Boc and Fmoc strategies.
Early synthesis of Cbz-protected amino acids like N-Cbz-L-leucine (CAS 2018-66-8) involved direct reaction of L-leucine with benzyl chloroformate under basic aqueous conditions (e.g., sodium carbonate at 0°C). While effective, handling phosgene-derived Cbz-Cl posed significant hazards [7] [10]. Subsequent refinements focused on safer protocols, such as using magnesium oxide in ethyl acetate at reflux or employing scandium triflate catalysis with diisopropylethylamine (DIPEA) in acetonitrile [7].
The demand for N-alkylated amino acids like N-methyl-L-leucine hydrochloride (CAS 3060-46-6) grew with the recognition of their biological significance (e.g., in cyclosporine). Protecting these secondary amines presented a new challenge, as standard urethane formation could be less efficient. N-Cbz-N-methyl-L-leucine emerged as a solution, synthesized by either:
Parallel developments expanded the scope of Cbz-protected amino acid chemistry. The resolution of challenging β-amino acids, exemplified by the synthesis of enantiopure (S)-Cbz-β³-neopentylglycine via diastereomeric salt formation with l-(−)-norephedrine, demonstrated the adaptability of Cbz chemistry beyond proteinogenic amino acids [5]. Furthermore, advances in transition metal catalysis enabled the functionalization of Cbz-protected amino acids under milder, enantioretentive conditions. Palladium-catalyzed N-arylation of amino acid esters using sophisticated precatalysts like t-BuBrettPhos Pd G3/G4 allowed the introduction of diverse aryl groups onto the nitrogen of leucine and other amino acid derivatives without significant racemization, significantly expanding the chemical space accessible from Cbz-protected precursors like N-Cbz-N-methyl-L-leucine methyl ester [9].
The evolution of leucine derivatives—from basic Cbz-L-Leu-OH to specialized constructs like N-Cbz-N-methyl-L-leucine and Cbz-protected non-proteinogenic analogs—reflects the ongoing innovation in synthetic methodology driven by the needs of peptide science and medicinal chemistry. This compound sits at the intersection of historical protecting group strategy and modern tactics for optimizing peptide drug properties.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: